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Cat. No.: B1139415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of afuresertib, a pan-AKT

inhibitor, with other broader classes of kinase inhibitors. The information is supported by data

from clinical trials to aid in the evaluation and understanding of its therapeutic potential and

tolerability.

Afuresertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the

serine/threonine protein kinase Akt (AKT1, AKT2, and AKT3).[1][2][3] By inhibiting Akt,

afuresertib disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes

cell proliferation, survival, and growth, and is often dysregulated in cancer.[4][5][6][7] This

targeted mechanism of action positions afuresertib as a promising agent in oncology, but also

defines its unique safety and toxicity profile relative to other kinase inhibitors that target

different nodes in cellular signaling.

The PI3K/AKT Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a central regulator of

cell cycle and survival.[4][8] Growth factors binding to receptor tyrosine kinases (RTKs) activate

PI3K, which then phosphorylates PIP2 to PIP3.[9][10] PIP3 recruits AKT to the cell membrane

where it is activated by PDK1 and mTORC2.[5] Activated AKT proceeds to phosphorylate a

multitude of downstream targets that promote cell growth and survival while inhibiting apoptosis

(programmed cell death).[5][9][10] Afuresertib exerts its effect by directly inhibiting AKT,
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thereby blocking these downstream signals. The natural inhibitor of this pathway is the tumor

suppressor PTEN, which dephosphorylates PIP3.[4][9]
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Caption: The PI3K/AKT signaling pathway and the inhibitory action of afuresertib.
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Clinical studies of afuresertib, both as a monotherapy and in combination, have established a

manageable safety profile. The most common adverse events are primarily gastrointestinal and

generally low-grade.

Monotherapy Data (Hematologic Malignancies)
A Phase 1 dose-escalation study in 73 patients with advanced hematologic malignancies

established a maximum tolerated dose (MTD) of 125 mg per day.[11][12][13][14][15] Dose-

limiting toxicities (DLTs) were liver function test abnormalities observed at the 150 mg dose.[11]

[12][13][14][15]

Table 1: Most Frequent Treatment-Related Adverse Events (AEs) with Afuresertib
Monotherapy (>10% of patients)[12]

Adverse Event Frequency (All Grades) Grade ≥3

Nausea 23.3% 0%

Diarrhea 20.5% <3%

Dyspepsia 19.2% 0%

Fatigue 16.4% 2.7%

Gastroesophageal Reflux 15.1% 0%

Anorexia 13.7% Not specified

Neutropenia Not specified 6.8%

Rash Not specified 4.1%

Combination Therapy Data (Ovarian and Breast Cancer)
When combined with carboplatin and paclitaxel in patients with platinum-resistant ovarian

cancer, the MTD of afuresertib was also identified as 125 mg/day, with rash being the primary

DLT.[2] In a Phase Ib study with fulvestrant for HR+/HER2- breast cancer, the combination was

well-tolerated with no serious adverse events reported.[16][17]
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Table 2: Most Common Drug-Related AEs in Combination Therapy (≥50% in Ovarian Cancer

Study)[2]

Adverse Event Frequency (All Grades)

Diarrhea ≥50%

Fatigue ≥50%

Nausea ≥50%

Alopecia ≥50%

Vomiting ≥50% (Part I only)

Neutropenia ≥50% (Part I only)

Comparative Safety Profile with Other Kinase
Inhibitors
The adverse event profile of kinase inhibitors is closely linked to their specific targets and off-

target activities.[18][19] While afuresertib's side effects are predominantly gastrointestinal,

other classes of kinase inhibitors exhibit different characteristic toxicities.

Table 3: Comparison of Common Adverse Events Across Kinase Inhibitor Classes
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Kinase Inhibitor
Class

Primary Targets
Common Adverse
Events (All Grades)

Characteristic
Grade ≥3 Toxicities

AKT Inhibitors

(Afuresertib)
AKT1, AKT2, AKT3

Nausea, diarrhea,

dyspepsia, fatigue,

rash,

hyperglycemia[11][12]

[17]

Neutropenia, rash,

liver function

abnormalities[2][12]

EGFR Inhibitors EGFR

Acneiform rash,

diarrhea, fatigue,

elevated liver

enzymes[20]

Skin toxicity,

diarrhea[20]

VEGFR Inhibitors VEGFR

Hypertension, fatigue,

diarrhea, hemorrhage,

thrombosis[19]

Hypertension,

proteinuria, cardiac

dysfunction[19]

BCR-ABL Inhibitors BCR-ABL

Edema, nausea,

muscle spasms, rash,

myelosuppression

(Imatinib)[18]; Pleural

effusion (Dasatinib)

[18]; Cardiovascular

events (Nilotinib,

Ponatinib)[18]

Myelosuppression,

cardiovascular events,

fluid retention[18]

Broad-Spectrum TKIs Multiple Kinases

Diarrhea, fatigue,

hypertension, rash,

myelosuppression,

endocrine dysfunction

(e.g., hypothyroidism)

[21][22]

Varies widely based

on specific targets

Compared to EGFR inhibitors, afuresertib appears to cause less severe skin toxicity. Unlike

VEGFR inhibitors, significant cardiovascular events like hypertension and thrombosis are not

characteristic of afuresertib. The side effect profile of afuresertib is distinct from the class-

specific toxicities of BCR-ABL inhibitors, such as the fluid retention seen with imatinib or the

vascular events associated with nilotinib and ponatinib.[18]
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Experimental Protocols
The safety and tolerability of afuresertib have been primarily evaluated in Phase 1 and Phase

2 clinical trials.

Phase 1 Dose-Escalation Study (NCT00881946)
Design: An open-label, 3+3 dose-escalation design was used to determine the MTD.[2][13]

Patients were enrolled in cohorts and received escalating doses of afuresertib (ranging from

25 to 150 mg per day).[11][12]

Primary Objective: To evaluate the safety, tolerability, and MTD of single-agent afuresertib.

[11][13]

Safety Assessments: Adverse events were monitored continuously and graded according to

the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-

CTCAE).[2] Dose-limiting toxicities were assessed during the first cycle of treatment.

Pharmacokinetics: Plasma concentrations of afuresertib were measured to determine

parameters like maximum concentration and half-life.[11][13]

Phase 1b Combination Study (Ovarian Cancer)
Design: A two-part study. Part I was a 3+3 dose escalation of afuresertib (50–150 mg/day)

combined with standard doses of paclitaxel and carboplatin.[2] Part II was a single-arm

expansion at the MTD.[2]

Primary Objectives: To determine the MTD and safety of the combination (Part I) and to

assess the overall response rate (ORR) per RECIST v1.1 (Part II).[2]

Assessments: Safety was assessed via NCI-CTCAE v4.0. Efficacy was evaluated using CT-

based tumor assessments and serum CA125 levels.[2]

The workflow for a typical Phase 1 dose-escalation study, as employed for afuresertib, is

depicted below.
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Caption: A simplified 3+3 dose-escalation clinical trial workflow.

Conclusion
Afuresertib demonstrates a favorable and manageable safety profile characterized primarily

by low-grade, transient gastrointestinal events.[11][13][14] Its toxicity profile is distinct from
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other kinase inhibitor classes, lacking the severe skin toxicities of EGFR inhibitors and the

significant cardiovascular risks associated with VEGFR inhibitors. Dose-limiting toxicities of

liver function abnormalities and rash have defined the maximum tolerated dose at 125 mg/day

in clinical studies. This distinct safety profile, coupled with its targeted mechanism of action,

supports its continued development as a therapeutic agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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